Cas no 96331-95-2 (2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine)

2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine is a bifunctional aromatic amine compound featuring both primary amine and ether linkages. Its molecular structure, incorporating a flexible ethoxy spacer between two aromatic rings, enhances its utility as an intermediate in polymer synthesis, particularly for epoxy resins and polyurethanes. The presence of reactive amino groups allows for cross-linking and curing applications, while the methyl substitution improves solubility and processability. This compound is valued for its thermal stability and compatibility with high-performance formulations. Its tailored reactivity and structural versatility make it suitable for advanced material development, including adhesives, coatings, and composite matrices.
2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine structure
96331-95-2 structure
Product Name:2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine
CAS No:96331-95-2
MF:C15H18N2O2
MW:258.315623760223
CID:800217
PubChem ID:13685253
Update Time:2025-10-29

2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-[2-(2-aminophenoxy)ethoxy]-4-methyl-
    • 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
    • 2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline
    • 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane
    • 1-(2-aminophenoxy)-2-(2'-amino-5'-methylphenoxy)-ethane
    • 2-(2-(2-aminophenoxy)ethoxy)-4-methylaniline
    • 2-[2-(2-amino-phenoxy)-ethoxy]-4-methyl-phenylamine
    • DNJQPJBLGFGESM-UHFFFAOYSA-N
    • AKOS030255352
    • 2-(2-(2-Amino-phenoxy)-ethoxy)-4-methyl-phenylamine
    • MFCD00470735
    • DTXSID60546712
    • Benzenamine, 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-
    • FT-0661988
    • SCHEMBL871739
    • 96331-95-2
    • 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine
    • Inchi: 1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3
    • InChI Key: DNJQPJBLGFGESM-UHFFFAOYSA-N
    • SMILES: O(CCOC1C=CC=CC=1N)C1C=C(C)C=CC=1N

Computed Properties

  • Exact Mass: 258.13700
  • Monoisotopic Mass: 258.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • Density: 1.178
  • Boiling Point: 465.8°C at 760 mmHg
  • Flash Point: 259.2°C
  • Refractive Index: 1.621
  • PSA: 70.50000
  • LogP: 3.77960

2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine Pricemore >>

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2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine Production Method

Additional information on 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine

Professional Introduction to Compound with CAS No. 96331-95-2 and Product Name: 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine

Compound with the CAS number 96331-95-2, identified by the product name 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular architecture of this compound, featuring a benzenamine core with substituents that include an aminophenoxy group and an ethoxy chain, positions it as a promising candidate for further investigation in drug discovery and development.

The benzenamine moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. The presence of the 4-methyl group enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability and membrane permeability. Additionally, the 2-aminophenoxyethoxy substituent introduces a polar region that can facilitate interactions with polar biological targets, making this compound particularly interesting for designing molecules with enhanced binding affinity and selectivity.

Recent research in the field of pharmacological chemistry has highlighted the importance of molecular diversity in drug discovery. Compounds like 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine are being explored for their potential to modulate various biological pathways. For instance, studies have suggested that derivatives of benzenamine can exhibit anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in this compound may contribute to its ability to interact with enzymes and receptors involved in these pathways.

The synthesis of 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine involves sophisticated organic chemistry techniques, including nucleophilic substitution reactions and condensation processes. The introduction of the aminophenoxyethoxy group requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce complex molecules like this one with greater efficiency, which is crucial for large-scale pharmaceutical applications.

In terms of biological activity, preliminary studies on 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine have shown promising results in vitro. The compound has been tested for its interaction with various enzymes and receptors, demonstrating potential as a lead compound for further optimization. For example, its ability to inhibit certain kinases has been noted in early-stage assays, suggesting its utility in developing targeted therapies for diseases such as cancer.

The development of new pharmaceutical agents relies heavily on understanding the structure-activity relationships (SAR) of potential drugs. The unique features of 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine, such as its aromatic ring system and polar functional groups, make it a valuable subject for SAR studies. By systematically modifying its structure, researchers can gain insights into how different substituents affect biological activity, leading to the design of more effective drugs.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques are being increasingly used to predict the binding affinity and selectivity of compounds like 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine before they are synthesized experimentally. These predictions help guide synthetic efforts by identifying promising leads and optimizing their properties for better biological activity.

Furthermore, green chemistry principles are being integrated into pharmaceutical research to make the synthesis process more sustainable. The development of environmentally friendly methods for producing compounds like 96331-95-2 is essential for reducing waste and energy consumption in drug manufacturing. Innovations such as catalytic reactions and solvent-free conditions are being explored to achieve these goals.

The future prospects for 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine are exciting given its structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic applications. As our understanding of biological systems continues to grow, compounds like this one will play a crucial role in developing innovative treatments for various diseases.

In conclusion, compound with CAS No. 96331-95-2 and product name 2-2-(2-Aminophenoxy)ethoxy-4-methyl-benzenamine represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a valuable candidate for further research and development. With continued advancements in synthetic methodologies and computational techniques, this compound holds great potential for contributing to the next generation of therapeutic agents.

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